Cis vs. Trans Isomer: Catalytic Efficiency Differentiation via the Trans Effect
The cis isomer of dichlorobis(triphenylphosphine)platinum(II) exhibits lower catalytic efficiency compared to its trans isomer in reactions where ligand dissociation is rate-limiting. This difference arises from the trans effect, wherein the strong σ-donor triphenylphosphine ligand labilizes the ligand positioned trans to it, facilitating substrate coordination and oxidative addition in the trans isomer .
| Evidence Dimension | Relative catalytic efficiency (qualitative ranking) |
|---|---|
| Target Compound Data | cis-[PtCl₂(PPh₃)₂]: Lower efficiency |
| Comparator Or Baseline | trans-[PtCl₂(PPh₃)₂]: Higher efficiency |
| Quantified Difference | Qualitative ranking based on trans effect ligand lability |
| Conditions | General ligand substitution and oxidative addition reactions; trans effect governs lability of trans ligand |
Why This Matters
For procurement decisions, the cis isomer should be selected when a stable precursor for ligand substitution is required, whereas the trans isomer is preferable for direct catalytic applications where higher initial activity is critical.
